3-氟-2-碘苯胺

描述

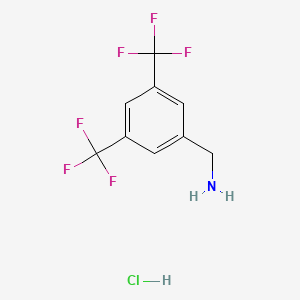

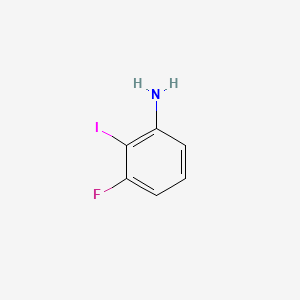

3-Fluoro-2-iodoaniline is a compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound contains both a fluorine and an iodine atom on the aromatic ring, which can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

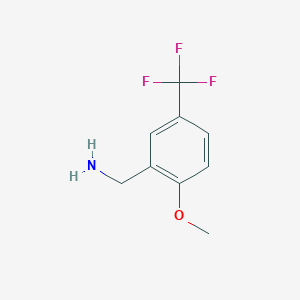

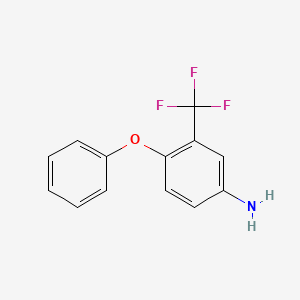

The synthesis of fluoroalkylated indoles, which are closely related to 3-fluoro-2-iodoaniline, can be achieved through palladium-catalyzed annulation of fluoro-containing internal alkynes with 2-iodoanilines. The use of different ligands in the reaction can lead to the preferential formation of either 2- or 3-fluoroalkylated indoles, suggesting that the position of the fluorine atom can be controlled during the synthesis process .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-fluoro-2-iodoaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography. These structures often exhibit classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

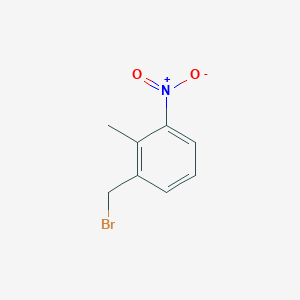

Fluoro-substituted anilines can undergo various chemical reactions. For instance, they can participate in polymerization reactions to form polyfluoroanilines, which have been synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route . Additionally, fluoroalkyl radicals generated from perfluoroalkyl iodides can be trapped by o-diisocyanoarenes to yield quinoxaline derivatives, a process that is promoted by halogen bonding under visible-light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted anilines are influenced by the presence of the fluorine atom. For example, 3-fluoroanisole and 3,5-difluoroanisole have been studied for their conformation and potential to internal rotation. These molecules have a planar heavy atom skeleton and exist in different conformers with varying energies. The presence of fluorine affects the ideal gas thermodynamic properties of these compounds, as studied by gas-phase electron diffraction and quantum chemical calculations .

科学研究应用

氟烷基化吲哚的合成

3-氟-2-碘苯胺在合成氟烷基化吲哚衍生物中起着重要作用。一项研究表明,将氟烷基化炔烃与邻碘苯胺在Pd(PPh₃)₄存在下处理,可形成2-氟烷基化吲哚。调整反应条件,例如使用P(o-Tol)₃作为配体代替PPh₃,则更倾向于产生3-氟烷基化吲哚。这一过程提供了一种选择性合成方法,用于制备具有潜在药物化学应用的氟烷基化吲哚化合物(Konno et al., 2004)。

抗肿瘤化合物的合成

2-碘苯胺或5-氟-2-碘苯胺与芳基磺酰氯的相互作用,随后进行Sonogashira偶联,是合成抗肿瘤化合物的一个显著方法。该方法使得各种取代基能够集成到芳基磺酰基中。所得化合物表现出对癌细胞系的选择性抑制,特别是对结肠和肾脏起源的细胞系,表明3-氟-2-碘苯胺衍生物在癌症治疗研究中的潜力(McCarroll et al., 2007)。

在氟化反应中的作用

3-氟-2-碘苯胺在各种氟化反应中被使用,这在有机合成中具有重要意义。例如,一项研究突出了它在脂肪烯胺的分子内氨基氟化反应中的参与。这一过程有效地提供了3-氟吡咯烷,并暗示了一个碳正离子中间体机制。这类反应扩展了合成氟化有机化合物的工具箱,这些化合物在制药和农药中具有价值(Cui et al., 2014)。

生物系统中的代谢物分析

3-氟-2-碘苯胺被用于研究生物系统中含碘化合物的代谢。利用高效液相色谱联用电感耦合等离子体质谱(HPLC/ICPMS)对Eisenia veneta(蚯蚓)暴露于2-氟-4-碘苯胺时产生的含碘代谢物进行了分析。这项研究对于理解碘化合物在环境和生物中的命运至关重要,为了解这些物质的代谢和潜在生态影响提供了见解(Duckett et al., 2003)。

安全和危害

3-Fluoro-2-iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodoaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。